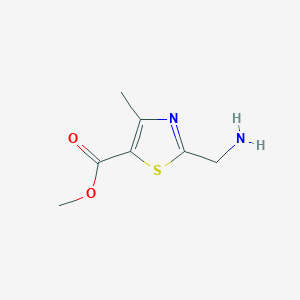
Methyl2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylthiazole with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Lacks the aminomethyl and carboxylate groups but shares the thiazole core structure.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human health.
Uniqueness
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the aminomethyl and carboxylate groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Biological Activity
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an aminomethyl group and a carboxylate moiety enhances its reactivity and potential interactions with biological macromolecules.
The biological activity of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by blocking substrate access or altering enzyme conformation.
- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, affecting various cellular processes.
- Hydrogen Bonding : The aminomethyl and carboxylate groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Antimicrobial Properties
Research indicates that methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits significant antimicrobial and antifungal properties. A study highlighted its effectiveness against various microbial strains, suggesting a potential role in developing new antimicrobial agents.
Xanthine Oxidase Inhibition
The compound has been evaluated as a xanthine oxidase inhibitor, which is crucial in managing conditions like gout. For instance, derivatives of thiazole compounds have shown promising xanthine oxidase inhibitory activities with IC50 values ranging from 3.6 to 9.9 μM .
Case Studies
- Anticancer Activity : A series of thiazole derivatives were synthesized and tested for anticancer properties. One study reported that certain derivatives exhibited IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines, indicating significant cytotoxic activity .
- Antioxidant Activity : Some derivatives demonstrated moderate antioxidant activities alongside their enzyme inhibition capabilities. This dual action could be beneficial in therapeutic applications targeting oxidative stress-related diseases .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(7(10)11-2)12-5(3-8)9-4/h3,8H2,1-2H3 |
InChI Key |
OKIZMQHFKKANDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















